molecular formula C8H8BrN B8807102 3-Bromo-4-cyclopropylpyridine CAS No. 1357094-98-4

3-Bromo-4-cyclopropylpyridine

カタログ番号: B8807102
CAS番号: 1357094-98-4
分子量: 198.06 g/mol
InChIキー: NFGZNLNEMJTRSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-cyclopropylpyridine is a brominated pyridine derivative featuring a bromine atom at the 3-position and a cyclopropyl group at the 4-position of the pyridine ring. This compound is structurally significant due to the electron-withdrawing nature of the bromine substituent and the steric effects introduced by the cyclopropyl group. Pyridine derivatives with bromine and alkyl/aryl substituents are commonly utilized in pharmaceutical synthesis and as intermediates in organic reactions due to their tunable electronic and steric properties .

Q & A

Q. Basic: What are the primary synthetic routes for 3-Bromo-4-cyclopropylpyridine, and how can purity be optimized?

Answer:
this compound is typically synthesized via bromination of a pyridine precursor followed by cyclopropyl group introduction . For example, bromination of 4-cyclopropylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is common . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between bromopyridine intermediates and cyclopropane-containing boronic esters can achieve regioselective functionalization .
Purity optimization requires rigorous post-synthesis purification:

  • Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).
  • Recrystallization : Use solvents like ethanol or dichloromethane-hexane mixtures.
  • Analytical validation : Confirm purity (>95%) via GC or HPLC (as in for analogous bromopyridines) .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for bromine (deshielding effect) and cyclopropyl protons (characteristic δ 0.5–1.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Elemental analysis : Validate C, H, N, Br percentages against theoretical values (e.g., lists F.W. 172.02 for a related compound) .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:
Based on analogous bromopyridines ( ):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) . Avoid direct contact; wash skin immediately with soap/water .
  • First aid : For eye exposure, rinse with water for 15+ minutes and seek medical help .
  • Storage : Keep in airtight containers away from light and oxidizing agents.

Q. Advanced: How can researchers address regioselectivity challenges in functionalizing this compound?

Answer:
Regioselectivity in further derivatization (e.g., nucleophilic substitution or cross-coupling) depends on:

  • Steric effects : The cyclopropyl group at C4 directs reactions to C3 or C5 positions.
  • Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) favor Suzuki couplings at the bromine site .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in electrophilic substitutions .
    Validation : Monitor reaction progress via TLC and LC-MS. Compare results with computational predictions (DFT studies on charge distribution).

Q. Advanced: What mechanistic insights are critical for optimizing bromine displacement reactions in this compound?

Answer:
Bromine displacement (e.g., SNAr, metal-catalyzed coupling) involves:

  • Nucleophilic attack : Electron-withdrawing cyclopropyl groups activate the pyridine ring, enhancing reactivity at C3.
  • Leaving group ability : Bromine’s moderate electronegativity allows smooth substitution under mild conditions.
    Experimental design :
  • Use isotopic labeling (e.g., ⁸¹Br substitution) to track reaction pathways.
  • Conduct kinetic studies (variable temperature NMR) to determine activation energy.
  • Compare with analogous compounds (e.g., 3-Bromo-4-methylpyridine in ) to isolate steric/electronic effects .

Q. Advanced: How can researchers resolve contradictions in reported reactivity data for brominated pyridines?

Answer:
Discrepancies often arise from:

  • Impurity effects : Trace metals or moisture alter reaction outcomes. Pre-purify starting materials via distillation or chromatography.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr pathways, while non-polar solvents (toluene) favor radical mechanisms.
    Data reconciliation :
  • Reproduce experiments under controlled conditions (e.g., anhydrous vs. ambient).
  • Use control experiments (e.g., omitting catalyst) to identify key variables.
  • Cross-reference with literature on structurally similar compounds (e.g., ’s bromopyridinones) .

Q. Advanced: What strategies are effective for scaling up this compound synthesis without compromising yield?

Answer:
Scale-up considerations :

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic bromination steps.
  • Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) to reduce costs.
  • Process optimization : Conduct DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry).
    Case study : ’s 3-Bromo-4-methylpyridine synthesis achieved >98% purity at 5g scale using GC-monitored reactions .

Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:
Computational tools :

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices.
  • Molecular dynamics : Simulate solvent effects on reaction pathways.
    Applications :
  • Guide catalyst selection for cross-coupling reactions.
  • Predict regioselectivity in multi-step syntheses (e.g., ’s cyclization strategy) .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Bromo-4-cyclopropylpyridine with selected bromopyridine derivatives, highlighting key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position)
This compound Not Reported C₈H₈BrN ~198.06 Br (3), Cyclopropyl (4)
3-Bromopyridine 626-55-1 C₅H₄BrN 158.00 Br (3)
2-Bromo-3-methylpyridine Not Reported C₆H₆BrN 172.02 Br (2), Methyl (3)
4-Bromo-3-cyclopropylpyridine Not Reported C₈H₈BrN ~198.06 Br (4), Cyclopropyl (3)
4-Bromo-3-hydroxypyridine Not Reported C₅H₄BrNO 174.00 Br (4), Hydroxyl (3)
4-Amino-3-bromopyridine 936733-89-0 C₅H₅BrN₂ 173.01 Br (3), Amino (4)

Key Observations :

  • Substituent Position : Bromine at the 3-position (as in 3-Bromopyridine and this compound) imparts distinct electronic effects compared to bromine at the 2- or 4-position. For instance, 2-Bromo-3-methylpyridine exhibits reduced steric hindrance compared to cyclopropyl-substituted analogs .
  • Electronic Effects: Electron-withdrawing groups (e.g., Br) deactivate the pyridine ring toward electrophilic substitution, while electron-donating groups (e.g., amino in 4-Amino-3-bromopyridine) enhance reactivity at specific positions .

Research Findings :

  • Steric vs. Electronic Influence : The cyclopropyl group in this compound may reduce reactivity in cross-coupling reactions compared to less hindered analogs like 3-Bromopyridine. However, its strain energy could enable unique reaction pathways .
  • Amino Substitution: 4-Amino-3-bromopyridine demonstrates enhanced solubility and reactivity in palladium-catalyzed reactions due to the electron-donating amino group .

特性

CAS番号

1357094-98-4

分子式

C8H8BrN

分子量

198.06 g/mol

IUPAC名

3-bromo-4-cyclopropylpyridine

InChI

InChI=1S/C8H8BrN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2

InChIキー

NFGZNLNEMJTRSD-UHFFFAOYSA-N

正規SMILES

C1CC1C2=C(C=NC=C2)Br

製品の起源

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-vinylpyridine (Z, 0.4 g, 2.2 mmol) in ether (20 mL) was added palladium acetate (catalytic) and diazomethane (required for preparation, N-nitroso-N-methylurea-1.03 g, 10.0 mmol; 40% potassium hydroxide, 10 mL; ether, 20 mL) portion wise at 0° C. for 10 min. The reaction mixture was stirred at 0° C. for 0.5 h. The reaction mixture was filter through CELITE bed and concentrated under vacuum to afford the crude compound to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ: 8.62 (s, 1H), 8.34-8.33 (d, J=5.2 Hz, 1H), 6.72-6.71 (d, J=4.8 Hz, 1H), 2.25-2.18 (m, 1H), 1.17-1.12 (m, 2H), 0.80-0.76 (m, 2H). MS (M+2): 200.2.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。